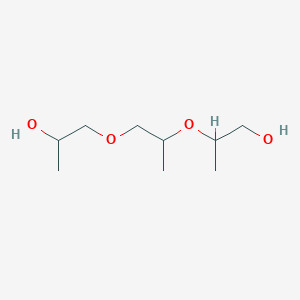
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol, also known as tetrapropylene glycol, is a chemical compound with significant industrial and scientific applications. It is a member of the propylene glycol family, characterized by its multiple hydroxyl groups, which contribute to its versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol typically involves the hydrolysis of 1,2-epoxy propane (propylene oxide). The process is carried out under elevated temperature and pressure conditions, resulting in a mixture of propylene glycol oligomers, including tetrapropylene glycol . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: In industrial settings, the production of tetrapropylene glycol involves the separation of propylene glycol mixtures through distillation. This process allows for the isolation of tetrapropylene glycol from other propylene glycol isomers . The industrial production methods are designed to maximize efficiency and minimize waste, making the process economically viable.
化学反応の分析
Types of Reactions: 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which serve as reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of tetrapropylene glycol include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or ethers.
科学的研究の応用
2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reactant in the synthesis of various compounds. In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is utilized in the formulation of pharmaceuticals and as a component in drug delivery systems. Industrially, it is employed in the production of polymers, resins, and other materials .
作用機序
The mechanism of action of 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the stabilization of proteins and enzymes, enhancing their activity and stability. The compound’s ability to form hydrogen bonds with other molecules is a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds: Similar compounds to 2-(2-(2-Hydroxypropoxy)-1-methylethoxy)-1-propanol include other propylene glycol oligomers such as dipropylene glycol and tripropylene glycol. These compounds share similar chemical structures and properties but differ in the number of propoxy groups attached to the central carbon chain .
Uniqueness: What sets this compound apart from its similar compounds is its higher molecular weight and the presence of additional hydroxyl groups. These features contribute to its unique chemical reactivity and its ability to serve as a versatile intermediate in various chemical processes .
特性
CAS番号 |
1352000-02-2 |
|---|---|
分子式 |
C9H20O4 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-[1-(2-hydroxypropoxy)propan-2-yloxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-6-9(3)13-8(2)4-10/h7-11H,4-6H2,1-3H3 |
InChIキー |
HOSWMDVSFIPWTG-UHFFFAOYSA-N |
正規SMILES |
CC(CO)OC(C)COCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















